molecular formula C10H8BrNS B13210736 2-(3-Bromophenyl)-4-methyl-1,3-thiazole CAS No. 1225891-42-8

2-(3-Bromophenyl)-4-methyl-1,3-thiazole

Cat. No.: B13210736
CAS No.: 1225891-42-8
M. Wt: 254.15 g/mol
InChI Key: XIJUGCWQOMFCQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Bromophenyl)-4-methyl-1,3-thiazole ( 1225891-42-8 ) is a high-purity brominated thiazole derivative of significant interest in medicinal chemistry and anticancer drug discovery. This compound features a molecular formula of C 10 H 8 BrNS and a molecular weight of 254.15 g/mol . Its primary research value lies in its role as a key synthetic intermediate and functional scaffold for developing novel therapeutic agents. Thiazole derivatives are prominently featured in FDA-approved drugs and demonstrate a broad spectrum of pharmacological activities . Specifically, 1,3-thiazole analogues have shown potent antiproliferative activity against breast cancer cell lines, including MCF-7 and MDA-MB-231 . The mechanistic basis for this activity includes the inhibition of key molecular targets like the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) , a critical regulator of tumor angiogenesis . By inhibiting VEGFR-2, these compounds can suppress tumor proliferation and induce programmed cell death (apoptosis and necrosis) and cell cycle arrest at the G1 phase . Key Identifiers: • CAS Number: 1225891-42-8 • MDL Number: MFCD16329140 • Molecular Formula: C 10 H 8 BrNS • Molecular Weight: 254.15 g/mol Please Note: This product is intended for research and development use only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1225891-42-8

Molecular Formula

C10H8BrNS

Molecular Weight

254.15 g/mol

IUPAC Name

2-(3-bromophenyl)-4-methyl-1,3-thiazole

InChI

InChI=1S/C10H8BrNS/c1-7-6-13-10(12-7)8-3-2-4-9(11)5-8/h2-6H,1H3

InChI Key

XIJUGCWQOMFCQO-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)C2=CC(=CC=C2)Br

Origin of Product

United States

Methodologies for the Synthesis of 2 3 Bromophenyl 4 Methyl 1,3 Thiazole and Its Analogs

Classical Approaches to 1,3-Thiazole Ring Formation

The formation of the 1,3-thiazole ring is a cornerstone of heterocyclic synthesis, with several named reactions providing reliable access to this core structure. These methods have been refined over decades to improve yields, expand substrate scope, and enhance reaction conditions.

First reported by Arthur Hantzsch in 1887, the Hantzsch thiazole (B1198619) synthesis is the most prominent and widely used method for constructing the thiazole ring. chemhelpasap.comsynarchive.com The classical reaction involves the cyclocondensation of an α-haloketone with a thioamide. chemhelpasap.comsynarchive.com The mechanism begins with an SN2 reaction where the sulfur atom of the thioamide attacks the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. chemhelpasap.com This method is known for its simplicity and generally high yields. chemhelpasap.commdpi.com

Contemporary organic chemistry has introduced numerous adaptations to the original Hantzsch synthesis to enhance its efficiency and environmental friendliness. One significant adaptation is the development of one-pot, multi-component procedures. researchgate.netnih.gov These reactions combine the α-haloketone, thioamide (or thiourea), and often an aldehyde in a single reaction vessel, sometimes with the aid of a catalyst, to produce highly substituted thiazoles. mdpi.comresearchgate.netnih.gov The use of silica-supported tungstosilisic acid as a reusable catalyst, for example, allows for an efficient and green synthesis of Hantzsch thiazole derivatives. nih.gov Furthermore, modern energy sources have been employed to accelerate the reaction and improve yields. The application of ultrasonic irradiation and microwave assistance has been shown to dramatically reduce reaction times and often leads to higher yields compared to conventional heating methods. nih.govnih.govfigshare.com

Table 1: Comparison of Conventional and Modern Hantzsch Synthesis Adaptations
MethodCatalystEnergy SourceReaction TimeYieldReference(s)
Classical HantzschNone/Acid/BaseConventional HeatingSeveral hoursGood to High chemhelpasap.comsynarchive.com
One-Pot MulticomponentSiW/SiO₂Conventional Heating3-5 hours79-90% nih.gov
One-Pot MulticomponentSiW/SiO₂Ultrasonic Irradiation15-30 minutes85-95% mdpi.comnih.gov
Lipase-CatalyzedLipaseUltrasonic Irradiation10 minutesup to 97% nih.gov
Solvent-FreeNoneGrinding/HeatingMinutes to hoursGood researchgate.netorganic-chemistry.org

While the Hantzsch synthesis is dominant, several alternative strategies for forming the 1,3-thiazole ring have been developed, offering access to different substitution patterns and utilizing diverse starting materials. These methods bypass the need for pre-functionalized α-haloketones or thioamides in some cases.

One notable alternative involves the reaction of N-substituted α-amino acids with thionyl chloride (SOCl₂) and a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.govresearchgate.net This metal-free approach proceeds through the activation of the carboxylic acid, followed by cyclization and deoxygenation to yield 2,5-disubstituted thiazoles. nih.gov Another strategy employs the cyclization of enaminones with thioamides under electrochemical conditions, providing a metal- and oxidant-free route to thiazoles. organic-chemistry.org Other precursors and reagents used in alternative syntheses include:

α-Diazoketones and Thiourea (B124793) : This combination can be catalyzed by trifluoromethanesulfonic acid to produce 2,4-disubstituted thiazoles. organic-chemistry.org

β-Keto Esters : A one-pot reaction involving α-monohalogenation of β-keto esters followed by cyclization with thiourea offers a convenient route to 2-aminothiazole-5-carboxylates. organic-chemistry.org

Hydrazonoyl Halides : These compounds can react with various sulfur-containing nucleophiles, followed by cyclization, to form substituted thiadiazoles and thiazoles. researchgate.net

Oximes, Anhydrides, and Potassium Thiocyanate : A copper-catalyzed [3+1+1] type condensation provides a mild route to thiazole derivatives. organic-chemistry.org

Table 2: Overview of Alternative 1,3-Thiazole Cyclization Strategies
MethodKey PrecursorsReagents/ConditionsProduct TypeReference(s)
From α-Amino AcidsN-substituted α-amino acidSOCl₂, DBU2,5-Disubstituted Thiazoles nih.govresearchgate.net
Electrochemical CyclizationEnaminone, ThioamideElectrochemical cellSubstituted Thiazoles organic-chemistry.org
From Hydrazonoyl HalidesHydrazonoyl halide, ThiosemicarbazideBasic mediumSubstituted Thiazoles researchgate.netnih.gov
Copper-Catalyzed CondensationOxime, AnhydrideKSCN, Cu catalystSubstituted Thiazoles organic-chemistry.org

Targeted Synthesis of 2-(3-Bromophenyl)-4-methyl-1,3-thiazole Scaffold

The specific synthesis of this compound is most efficiently achieved via the Hantzsch pathway. This targeted approach requires careful selection of precursors to ensure the correct placement of the "3-bromophenyl" group at the C2 position and the "methyl" group at the C4 position of the thiazole ring.

To synthesize this compound using the Hantzsch reaction, the required precursors are 3-bromothiobenzamide (B1334085) and a 3-halo-2-butanone (e.g., 3-chloro-2-butanone (B129570) or 3-bromo-2-butanone). The 3-bromothiobenzamide provides the C2 and N3 atoms of the ring, along with the 3-bromophenyl substituent. The 3-halo-2-butanone provides the C4 and C5 atoms, with the associated methyl group at C4.

The synthesis of the key precursor, 3-bromothiobenzamide, can be achieved from commercially available starting materials such as 3-bromobenzaldehyde (B42254) or 3-bromobenzonitrile. A common method involves the reaction of the corresponding amide with a thionating agent like Lawesson's reagent or phosphorus pentasulfide. The selection of brominated starting materials is crucial, and studies on the synthesis of various bromothiazoles have provided a robust framework for these reactions. acs.org The reactivity of brominated aromatic rings must be considered, though they are generally stable under the conditions of Hantzsch synthesis. rsc.org

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound. Key parameters include the choice of solvent, reaction temperature, and the use of catalysts. researchgate.net Traditional syntheses often employ alcohols like methanol (B129727) or ethanol (B145695) as solvents and require heating for several hours. chemhelpasap.com

Mechanistic Considerations : The reaction proceeds via nucleophilic attack of the thioamide's sulfur on the halogenated carbon of the ketone. This is followed by cyclization, where the thioamide's nitrogen attacks the ketone's carbonyl carbon. The final step is a dehydration event that leads to the formation of the aromatic thiazole ring. chemhelpasap.com Under strongly acidic conditions, the regioselectivity of the reaction with N-monosubstituted thioureas can be altered, potentially leading to a mixture of isomeric products. rsc.org

Yield Enhancement : Significant improvements in reaction efficiency have been achieved through several strategies:

Ultrasonic Irradiation : The use of ultrasound can dramatically shorten reaction times (often to minutes) and increase yields by promoting efficient mixing and mass transfer. nih.govnih.govnih.gov

Microwave-Assisted Synthesis : Microwaves provide rapid and uniform heating, which can accelerate the reaction rate and often leads to cleaner products and higher yields compared to conventional heating. figshare.comresearchgate.net

Catalysis : While the Hantzsch reaction can proceed without a catalyst, various catalysts, including reusable solid acids, have been shown to improve reaction rates and yields. mdpi.comnih.gov

Solvent Choice : While alcohols are common, other solvents can be used. The choice of solvent can influence reaction rate and product solubility, aiding in purification. researchgate.net

Table 3: Optimization Parameters for Phenyl Thiazole Synthesis
ParameterVariationObservationReference(s)
Energy Source Conventional Heating vs. UltrasoundUltrasound significantly reduces reaction time (hours to minutes) and increases yield. mdpi.comnih.govnih.gov
Solvent Ethanol, Water, Dioxane, Ethyl Acetate (B1210297)Ethyl acetate proved to be a selective solvent for some thiazolium bromide syntheses. Water is a green option. researchgate.netbepls.com
Temperature Room Temp to RefluxOptimal temperature depends on the specific reactants and energy source; 35°C was optimal for a lipase-catalyzed reaction. nih.gov
Catalyst None vs. SiW/SiO₂ or LipaseCatalysts can increase reaction rates and allow for milder conditions. nih.govnih.gov

The synthesis of thiazole derivatives, including this compound, is increasingly being guided by the principles of green chemistry to minimize environmental impact. nih.govresearchgate.net Conventional methods often use hazardous reagents and volatile organic solvents, generating significant waste. researchgate.net

Sustainable approaches focus on several key areas: bepls.combohrium.com

Green Solvents : Replacing traditional organic solvents with environmentally benign alternatives like water, ethanol, or polyethylene (B3416737) glycol (PEG). bepls.com Water, in particular, has been used successfully for Hantzsch-type reactions. bepls.com

Reusable Catalysts : Employing solid-supported or biocatalysts that can be easily recovered and reused for multiple reaction cycles reduces waste and cost. nih.govresearchgate.net Examples include silica-supported tungstosilisic acid and lipases. nih.govnih.gov

Solvent-Free Reactions : Performing reactions under solvent-free conditions, for instance by grinding the solid reactants together, represents a highly sustainable approach by eliminating solvent waste entirely. researchgate.netorganic-chemistry.org

Atom Economy : Multi-component reactions are inherently more sustainable as they combine several starting materials in a single step, maximizing the incorporation of atoms from reactants into the final product and reducing the number of synthetic and purification steps. researchgate.net

By integrating these green chemistry principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally responsible.

Advanced Synthetic Methodologies for Thiazole Derivatives

Modern organic synthesis has moved towards greener, more efficient, and highly selective methods for the construction of heterocyclic frameworks. The synthesis of this compound and its analogs benefits from these advancements, which largely focus on novel activation methods and process intensification.

Catalytic Approaches, including Transition Metal-Mediated Cyclizations

Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and thiazole synthesis is no exception. These methods often proceed under milder conditions and with greater functional group tolerance than traditional approaches like the Hantzsch synthesis, which typically involves the condensation of an α-haloketone with a thioamide.

Palladium-catalyzed reactions, for instance, have been employed for the direct arylation of pre-formed thiazole rings or for cascade reactions that construct the thiazole ring in a single step. While direct C-H arylation of a 4-methylthiazole (B1212942) with 1-bromo-3-iodobenzene (B1265593) could theoretically be achieved, a more common approach involves the construction of the 2-arylthiazole moiety through cross-coupling strategies. For example, a palladium-catalyzed tandem reaction can be used for the synthesis of 2,4-disubstituted thiazoles from α-thiocyanomethyl ketones and arylboronic acids. bohrium.com A ligand-free palladium(II) acetate catalyst has also been shown to be highly efficient in the direct arylation of thiazole derivatives. researchgate.net

Copper-catalyzed reactions offer a more economical alternative to palladium and are highly effective for forming the crucial C-S and C-N bonds in the thiazole ring. Copper(I) iodide (CuI) is a common catalyst for the synthesis of 2-arylthiazoles. For instance, a CuI/PPh3-based catalyst system can promote the direct 2-arylation of benzoxazoles and benzoimidazoles with aryl bromides, a reaction principle that can be extended to thiazoles. nih.gov Another approach involves the copper(I) bromide-mediated reaction of α-diazo-β-keto esters with aromatic thioamides, which yields 2-arylthiazole-5-carboxylates. researchgate.net These catalytic systems facilitate the cyclization under relatively mild conditions.

Below is a comparative table of representative transition metal-catalyzed reactions for the synthesis of 2,4-disubstituted thiazole analogs.

Catalyst SystemReactantsProduct TypeYield (%)Reference
Pd(OAc)₂α-Thiocyanomethyl ketone, Arylboronic acid2,4-Disubstituted thiazoleModerate to Good bohrium.com
Ligand-free Pd(OAc)₂Thiazole derivative, Aryl bromideArylated thiazoleVaries researchgate.net
CuI/PPh₃Benzoxazole, Aryl bromide2-ArylbenzoxazoleGood to Excellent nih.gov
CuBrα-Diazo-β-keto ester, Aromatic thioamide2-Arylthiazole-5-carboxylate62-78 researchgate.net

Microwave-Assisted and Sonochemical Syntheses

The use of non-conventional energy sources like microwave irradiation and ultrasound has become a hallmark of green and efficient chemical synthesis. These techniques can dramatically reduce reaction times from hours to minutes and often lead to higher product yields with fewer side products.

Microwave-Assisted Synthesis: Microwave irradiation accelerates reactions by directly heating the solvent and reactants through dielectric heating. This rapid and uniform heating can overcome activation energy barriers more efficiently than conventional heating. The Hantzsch synthesis of 2,4-disubstituted thiazoles is particularly amenable to microwave assistance. For the synthesis of a compound like this compound, this would involve the reaction of 3-bromothiobenzamide with chloroacetone (B47974). Microwave-assisted multicomponent reactions have also been developed, further enhancing synthetic efficiency. beilstein-journals.org The advantages include not only speed but also the possibility of conducting reactions under solvent-free conditions, which adds to the green credentials of the methodology. researchgate.net

Sonochemical Synthesis: Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to induce chemical reactions. The collapse of cavitation bubbles generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species. This method has been successfully applied to the synthesis of thiazole derivatives, often under mild conditions and in aqueous media. nih.gov For example, an ultrasound-assisted, lipase-catalyzed synthesis of 2,4-disubstituted thiazoles from arylethanones and thioamides has been reported, showcasing the synergy of biocatalysis and sonochemistry for a greener process. nih.gov These methods are characterized by short reaction times (5-10 minutes) and high yields (often exceeding 90%). researchgate.net

The following table summarizes typical findings for these advanced synthetic methods for analogous compounds.

MethodReactantsConditionsReaction TimeYield (%)Reference
Microwave-AssistedAromatic aldehyde, Aromatic amine, Thioglycolic acidChiral ionic liquidShort88-96 researchgate.net
Microwave-AssistedAldehyde, Thiosemicarbazide, Maleic anhydrideTandem reactionShortNot specified researchgate.net
Ultrasound-AssistedArylethanone, Thioamide, KBrO₃Lipase catalyst, WaterShortHigh nih.gov
Ultrasound-Assistedα-Bromoacetophenone, ThioureaGreen solvent5-10 min94-98 researchgate.net

Flow Chemistry Applications in Thiazole Synthesis (Conceptual)

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch reactor, offers numerous advantages for the synthesis of heterocyclic compounds, including thiazoles. bohrium.comsci-hub.se Key benefits include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), enhanced safety for handling hazardous intermediates, and ease of scalability. researchgate.netuc.pt

Conceptually, the synthesis of this compound via a Hantzsch-type reaction could be efficiently translated to a continuous flow process. A solution of 3-bromothiobenzamide and a solution of chloroacetone would be continuously pumped from separate reservoirs and combined at a T-mixer. This reaction mixture would then flow through a heated capillary or microreactor. The precise temperature control in a flow reactor would minimize the formation of byproducts. The residence time in the heated zone can be finely tuned by adjusting the flow rate and the reactor volume to ensure complete conversion.

Furthermore, multi-step sequences can be "telescoped" in a flow system without the need to isolate intermediates. For instance, the output from the thiazole-forming reactor could be directly coupled with an in-line purification module (e.g., a scavenger resin to remove unreacted starting materials or byproducts) or a subsequent reactor for further functionalization. nih.govmdpi.com This approach has been successfully demonstrated for the synthesis of various heterocyclic systems and is a promising avenue for the large-scale, automated, and sustainable production of thiazole derivatives. durham.ac.ukdurham.ac.uknih.gov

Chemical Reactivity and Functionalization Strategies of 2 3 Bromophenyl 4 Methyl 1,3 Thiazole

Intrinsic Reactivity of the 1,3-Thiazole Nucleus

The 1,3-thiazole ring is an aromatic heterocycle characterized by significant π-electron delocalization, which imparts a degree of aromaticity greater than that of the corresponding oxazoles. wikipedia.org The electronic nature of the ring is influenced by the presence of both a sulfur atom, which can act as an electron donor, and a more electronegative nitrogen atom, which acts as an electron acceptor. This creates a nuanced reactivity profile, with specific positions on the ring being more susceptible to certain types of chemical attack.

Electrophilic aromatic substitution (EAS) on the thiazole (B1198619) ring is a well-established method for its functionalization. The regioselectivity of this reaction is governed by the electron density at the different carbon positions of the ring. Generally, the C5 position is the most electron-rich and thus the most reactive towards electrophiles. pharmaguideline.com The C2 position is the most electron-deficient due to its proximity to both heteroatoms, while the C4 position is considered nearly neutral. pharmaguideline.com

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Thiazole Ring

Position Relative Electron Density Substituent Present Predicted Reactivity towards Electrophiles
C2 Most Electron-Deficient 3-Bromophenyl Substituted, Unreactive
C4 Neutral Methyl Substituted, Unreactive
C5 Most Electron-Rich Hydrogen Primary site of attack

Due to the electronic landscape of the thiazole ring, with the C2 position being the most electron-deficient, this is the primary site for nucleophilic attack. pharmaguideline.com However, for a nucleophilic substitution to occur, a suitable leaving group must be present at this position. In the case of 2-(3-Bromophenyl)-4-methyl-1,3-thiazole, the C2 position is occupied by a phenyl ring, which is not a viable leaving group under typical nucleophilic substitution conditions.

Direct nucleophilic attack on the C4 or C5 positions is generally unfavorable due to their higher electron density. Nucleophilic reactions on the thiazole ring often require activation, for instance, by quaternization of the ring nitrogen. This process increases the acidity of the C2-hydrogen, facilitating deprotonation and subsequent reaction with electrophiles. pharmaguideline.com Since the C2 position in the title compound is already substituted, this specific activation pathway is not applicable for further functionalization at C2. Therefore, direct nucleophilic substitution on the thiazole core of this compound is considered challenging and not a primary strategy for its derivatization.

Thiazole and its derivatives can undergo ring-opening reactions under specific conditions, providing pathways to acyclic or different heterocyclic systems. These transformations often involve the cleavage of one or more bonds within the thiazole nucleus.

Conceptually, several ring-opening strategies could be applied:

Reductive Ring-Opening: Treatment with strong reducing agents, such as sodium in liquid ammonia, can cleave the C-S bonds in the thiazole ring. The specific products would depend on the nature of the substituents and the reaction conditions. researchgate.net

Oxidative Ring-Opening: Oxidative cleavage of the thiazole ring can be achieved using potent oxidizing agents. For example, the oxidation of benzothiazoles can lead to the formation of acylamidobenzene sulfonate esters. researchgate.net

Nucleophile-Induced Ring Opening: Certain powerful nucleophiles can attack the thiazole ring, inducing a cascade of reactions that result in ring opening. For instance, the hydrolysis of thiazolidine derivatives (a reduced form of thiazole) proceeds via a ring-opening mechanism. acs.org In some fused systems, nucleophilic attack at a specific carbon can lead to S-C bond cleavage and subsequent intramolecular cyclization to form a new heterocyclic scaffold. nih.gov

These ring-opening reactions are conceptually significant as they can transform the thiazole core into entirely different molecular architectures, expanding the synthetic utility of this compound as a starting material.

Reactivity of the Phenyl Substituent and Bromine Atom

The 3-bromophenyl substituent is a key site for the functionalization of the molecule. The bromine atom, in particular, acts as a versatile functional handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming C-C bonds, and aryl bromides are excellent substrates for these transformations. beilstein-archives.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent (like a boronic acid or ester) in the presence of a palladium catalyst and a base. hpu2.edu.vn It is widely used to form biaryl compounds and is tolerant of a wide range of functional groups. This method could be used to replace the bromine atom in this compound with various aryl or heteroaryl groups. lookchem.com

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. It is a highly reliable method for the synthesis of aryl alkynes. This would allow the introduction of an alkynyl moiety at the 3-position of the phenyl ring. beilstein-archives.org

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. This provides a direct method for the vinylation of the phenyl ring.

Table 2: Typical Conditions for Cross-Coupling Reactions of Aryl Bromides

Reaction Coupling Partner Catalyst System Base Solvent Typical Temperature
Suzuki Arylboronic Acid Pd(PPh₃)₄ or Pd(OAc)₂/Ligand K₂CO₃, Cs₂CO₃ Dioxane/H₂O, Toluene, DMF 80-120 °C
Sonogashira Terminal Alkyne Pd(PPh₃)₂Cl₂ / CuI Et₃N, Piperidine THF, DMF Room Temp. to 80 °C
Heck Alkene Pd(OAc)₂ / PPh₃ Et₃N, K₂CO₃ DMF, NMP, Acetonitrile 80-140 °C

The direct replacement of the bromine atom on the phenyl ring via a nucleophilic aromatic substitution (SNAr) reaction is another potential functionalization pathway. SNAr reactions typically require the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.

The 1,3-thiazole ring is generally considered to be an electron-withdrawing substituent. This deactivating nature should, in principle, make the attached phenyl ring more susceptible to nucleophilic attack compared to benzene. However, in this compound, the bromine atom is in the meta position relative to the thiazole substituent. The activating effect of electron-withdrawing groups is significantly weaker at the meta position. Consequently, SNAr reactions on this substrate would likely require harsh conditions (high temperatures, strong nucleophiles) and may not be as efficient as for isomers with ortho or para bromine substitution. researchgate.netnih.gov Nevertheless, reactions with potent nucleophiles such as thiols or amines under forcing conditions could potentially lead to the desired substitution products.

Electrophilic Attack on the Bromophenyl Moiety

The chemical reactivity of the bromophenyl moiety in this compound towards electrophilic aromatic substitution is governed by the combined electronic effects of the two substituents on the phenyl ring: the bromine atom and the 2-(4-methyl-1,3-thiazolyl) group. Understanding the directing influence of these groups is crucial for predicting the regiochemical outcome of reactions such as nitration, halogenation, and Friedel-Crafts acylation.

The bromine atom is a deactivating, yet ortho, para-directing group. masterorganicchemistry.comlibretexts.org Its deactivating nature stems from a strong electron-withdrawing inductive effect (-I), which reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack compared to benzene. masterorganicchemistry.com However, bromine also possesses lone pairs of electrons that can be donated into the ring through a resonance effect (+R), which preferentially stabilizes the carbocation intermediates (arenium ions) formed during attack at the ortho and para positions.

Conversely, the 2-(4-methyl-1,3-thiazolyl) substituent is a deactivating, meta-directing group. The thiazole ring is electron-deficient and exerts a strong electron-withdrawing inductive effect (-I) and a deactivating resonance effect (-R) on the attached phenyl ring. This significantly reduces the nucleophilicity of the phenyl ring and directs incoming electrophiles to the meta position (C5'), which is least deactivated.

When both substituents are present, their directing effects must be considered in concert. The positions ortho and para to the bromine atom are C2', C4', and C6'. The positions meta to the thiazole group are C5' and C1' (the point of attachment). The position C5' is meta to the thiazole group and ortho to the bromine atom. Position C2' is ortho to both the bromine and the thiazole, which is likely to be sterically hindered and electronically deactivated. Position C4' is para to the bromine and ortho to the thiazole.

Position on Phenyl RingInfluence of Bromine (at C3')Influence of Thiazole (at C1')Predicted ReactivityPotential Electrophilic Reactions
C2'Ortho (Activating)Ortho (Deactivating)Low (Steric hindrance and deactivation)
  • Nitration (HNO₃/H₂SO₄)
  • Bromination (Br₂/FeBr₃)
  • Chlorination (Cl₂/AlCl₃)
  • Friedel-Crafts Acylation (RCOCl/AlCl₃)
  • C4'Para (Activating)Ortho (Deactivating)Moderate
    C5'Ortho (Activating)Meta (Least Deactivated)High
    C6'Ortho (Activating)Para (Deactivating)Low

    Advanced Derivatization and Functional Group Interconversions

    The structure of this compound serves as a versatile scaffold for advanced derivatization, primarily leveraging the reactivity of the carbon-bromine bond. This allows for the synthesis of a wide array of novel compounds through modern cross-coupling reactions, which are fundamental in medicinal chemistry for exploring structure-activity relationships (SAR).

    Synthesis of Novel Thiazole Derivatives for Structure-Activity Relationship Studies

    The bromine atom at the C3' position of the phenyl ring is a key functional handle for palladium-catalyzed cross-coupling reactions. These reactions are instrumental in generating chemical libraries for SAR studies by allowing the introduction of diverse molecular fragments. ijper.orgnih.govnih.gov

    Suzuki-Miyaura Coupling: This reaction enables the formation of new carbon-carbon bonds by coupling the aryl bromide with various boronic acids or esters. nih.govmdpi.com This method is highly versatile for introducing substituted aryl, heteroaryl, or alkyl groups, significantly altering the steric and electronic properties of the molecule. The reaction is tolerant of a wide range of functional groups, making it a robust choice for late-stage diversification. mdpi.com

    Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction allows for the coupling of the aryl bromide with a wide range of primary and secondary amines, including anilines, alkylamines, and heterocycles. wikipedia.orgorganic-chemistry.org This is a critical transformation for introducing hydrogen bond donors and acceptors, which are often crucial for biological activity. Modern catalyst systems have expanded the scope of this reaction to include ammonia equivalents, enabling the synthesis of primary anilines. acsgcipr.org

    Reaction TypeCoupling PartnerCatalyst System (Typical)Product ClassUtility in SAR Studies
    Suzuki-Miyaura CouplingAr'-B(OH)₂Pd(PPh₃)₄ / Base (e.g., Na₂CO₃)Biaryl-thiazolesExploration of steric bulk, electronic effects, and additional binding pockets.
    Heck ReactionAlkene (e.g., Styrene, Acrylate)Pd(OAc)₂ / Ligand (e.g., PPh₃) / BaseStyrenyl-thiazolesIntroduction of conjugated linkers, modification of molecular geometry.
    Buchwald-Hartwig AminationR₂NHPd₂(dba)₃ / Ligand (e.g., XPhos) / Base (e.g., NaOtBu)Aryl-amino-thiazolesIntroduction of H-bond donors/acceptors, modulation of polarity and basicity.

    Regioselective and Stereoselective Functionalization Approaches

    Beyond the derivatization at the bromine-bearing carbon, other regioselective strategies can be employed to functionalize the this compound core, enabling access to isomers that are not accessible through classical electrophilic substitution.

    Directed ortho-Metalation (DoM): The nitrogen atom of the thiazole ring can act as a directed metalation group (DMG), facilitating deprotonation at the adjacent ortho position of the phenyl ring (C2'). wikipedia.org Treatment with a strong organolithium base, such as n-butyllithium, can generate a lithiated intermediate regioselectively at C2'. baranlab.org This powerful nucleophile can then be quenched with a variety of electrophiles (e.g., CO₂, aldehydes, alkyl halides, I₂) to install new functional groups exclusively at this position. This approach offers a complementary strategy to electrophilic substitution, providing access to 2',3'-disubstituted phenylthiazole derivatives.

    Transition Metal-Catalyzed C-H Activation: Modern synthetic methods allow for the direct functionalization of C-H bonds, offering a highly efficient and atom-economical approach to derivatization. For instance, cobalt-catalyzed reactions have been reported for the ortho-selective C-H alkylation and allylation of 2-arylthiazoles. rsc.org This strategy, directed by the thiazole ring, would also target the C2' position of the phenyl ring, providing a direct route to functionalized derivatives without the need for pre-functionalization.

    Stereoselectivity is not an intrinsic feature of the parent molecule but can be introduced through these regioselective methods. For example, the introduction of a carbonyl group via DoM followed by asymmetric reduction could generate a chiral alcohol. Similarly, the products of Heck coupling could undergo asymmetric dihydroxylation or epoxidation at the newly formed double bond. These approaches allow for the synthesis of enantiomerically enriched compounds, which is often essential for evaluating biological activity.

    Advanced Spectroscopic and Structural Elucidation Methodologies for 2 3 Bromophenyl 4 Methyl 1,3 Thiazole

    Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

    NMR spectroscopy stands as a cornerstone technique for the elucidation of the molecular framework of 2-(3-bromophenyl)-4-methyl-1,3-thiazole in solution. One-dimensional (¹H and ¹³C) and advanced two-dimensional (2D) NMR experiments collectively provide a complete picture of the proton and carbon environments and their connectivities.

    While specific experimental spectra for this compound are not widely published, a representative dataset can be predicted based on established chemical shift principles and data from analogous structures. The ¹H NMR spectrum is expected to show distinct signals for the methyl group, the thiazole (B1198619) proton, and the four aromatic protons of the 3-bromophenyl ring. Similarly, the ¹³C NMR spectrum would reveal ten unique carbon signals corresponding to the methyl, thiazole, and bromophenyl carbons.

    Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

    Atom NamePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
    CH₃ (on Thiazole)~2.5~17-19
    H-5 (Thiazole)~7.1~115-117
    H-2' (Bromophenyl)~8.1~125-127
    H-4' (Bromophenyl)~7.8~130-132
    H-5' (Bromophenyl)~7.3~129-131
    H-6' (Bromophenyl)~7.6~122-124
    C-2 (Thiazole)-~167-169
    C-4 (Thiazole)-~152-154
    C-5 (Thiazole)-~115-117
    C-1' (Bromophenyl)-~135-137
    C-2' (Bromophenyl)-~125-127
    C-3' (Bromophenyl)-~122-123
    C-4' (Bromophenyl)-~130-132
    C-5' (Bromophenyl)-~129-131
    C-6' (Bromophenyl)-~122-124
    CH₃ (on Thiazole)-~17-19

    Note: These are predicted values and may vary from experimental results.

    Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

    To move beyond simple chemical shifts and confirm the precise atomic connectivity, a suite of 2D NMR experiments is indispensable.

    COSY (Correlation Spectroscopy): This homonuclear correlation experiment would establish proton-proton (¹H-¹H) coupling networks. For this compound, COSY would primarily reveal the coupling between the adjacent aromatic protons on the bromophenyl ring, helping to definitively assign their positions. youtube.com

    HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu An HSQC spectrum would link the proton signal of the thiazole ring (H-5) to its corresponding carbon (C-5) and each aromatic proton to its attached carbon. The methyl proton signal would also show a correlation to the methyl carbon.

    HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. columbia.edu This allows for the assembly of the molecular skeleton. Key HMBC correlations would include the correlation from the thiazole proton (H-5) to the thiazole carbons C-4 and C-2, and from the methyl protons to C-4 and C-5 of the thiazole ring. Importantly, correlations from the aromatic protons (e.g., H-2' and H-6') to the thiazole carbon C-2 would unequivocally confirm the connection point between the two ring systems.

    NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. A NOESY spectrum could show correlations between the thiazole proton (H-5) and the methyl protons, as well as between the aromatic proton at the 2'-position and the thiazole ring, providing insights into the preferred conformation of the molecule in solution.

    Solid-State NMR Applications for Polymorphic Forms (Conceptual)

    While solution-state NMR provides data on the molecule's average structure, solid-state NMR (ssNMR) can probe its structure in the crystalline state. This is particularly valuable for identifying and characterizing polymorphism—the existence of multiple crystal forms of the same compound. Different polymorphs can exhibit distinct physical properties. Conceptually, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) ssNMR could be applied to this compound. If different crystalline forms exist, they would likely present distinguishable ¹³C chemical shifts due to variations in crystal packing and intermolecular interactions, allowing for their identification and quantification in a bulk sample.

    Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

    Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

    High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

    High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental formula of this compound. lcms.cz By measuring the mass with high accuracy and precision, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. The presence of bromine and sulfur gives the molecule a distinctive isotopic pattern, which further aids in its confirmation.

    Interactive Table 2: Calculated Exact Masses for this compound (C₁₀H₈BrNS)

    Ion FormulaCalculated m/z
    [M]⁺ (⁷⁹Br)252.9615
    [M]⁺ (⁸¹Br)254.9595
    [M+H]⁺ (⁷⁹Br)253.9693
    [M+H]⁺ (⁸¹Br)255.9673
    [M+Na]⁺ (⁷⁹Br)275.9513
    [M+Na]⁺ (⁸¹Br)277.9492

    Note: These values are calculated based on the most abundant isotopes.

    Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Patterns

    Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (e.g., the protonated molecule [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). nih.gov The resulting product ions provide a fragmentation "fingerprint" that is characteristic of the molecule's structure.

    For this compound, a plausible fragmentation pathway can be proposed based on the known fragmentation behavior of related heterocyclic systems. The most likely fragmentation points would be the bonds connecting the two rings and cleavages within the thiazole ring itself.

    Proposed Fragmentation Pathway:

    Initial Precursor Ion: [C₁₀H₈BrNS + H]⁺ (m/z 254/256)

    Loss of Acetonitrile (CH₃CN): A common fragmentation for methylthiazoles involves a rearrangement and loss of acetonitrile, leading to a bromophenyl-thiirene radical cation.

    Cleavage of the Thiazole Ring: Fragmentation of the thiazole ring could lead to the formation of a bromophenyl-isothiocyanate ion or a bromophenyl cation.

    Loss of Bromine: The bromine atom can be lost as a radical, particularly from the bromophenyl cation fragment.

    This analysis helps to confirm the identity of the compound and can be used to distinguish it from isomers.

    X-ray Crystallography for Precise Molecular Geometry and Crystal Packing

    While spectroscopic methods provide invaluable data on connectivity and conformation in fluid states, single-crystal X-ray crystallography offers the definitive determination of the molecular structure in the solid state, including precise bond lengths, bond angles, and the arrangement of molecules in the crystal lattice. eurjchem.com

    A crystal structure for the specific compound this compound is not currently available in open-access crystallographic databases. However, analysis of closely related structures, such as ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate and other 2-aryl-4-methylthiazole derivatives, allows for an informed discussion of the expected structural features. nih.goviucr.org

    Expected Molecular Geometry:

    The thiazole ring is expected to be essentially planar.

    There will be a dihedral angle between the plane of the thiazole ring and the plane of the 3-bromophenyl ring, indicating a twisted conformation. This angle is influenced by steric hindrance and electronic effects between the two rings. In similar structures, these dihedral angles can range from approximately 13° to 55°. nih.goviucr.org

    Expected Crystal Packing Features:

    π–π Stacking: The aromatic nature of both the thiazole and bromophenyl rings makes π–π stacking interactions a likely feature of the crystal packing, where rings from adjacent molecules align in a parallel or offset fashion.

    C–H···N/S Interactions: Weak hydrogen bonds, such as those between carbon-bound hydrogens and the nitrogen or sulfur atoms of the thiazole ring of a neighboring molecule, are common in the crystal packing of such heterocycles.

    Halogen Bonding: The bromine atom could potentially participate in halogen bonding interactions (Br···N or Br···S), further stabilizing the crystal lattice.

    Interactive Table 3: Representative Bond Lengths and Angles from Analogous Thiazole Structures

    ParameterTypical Value Range
    C-S bond in thiazole (Å)1.70 - 1.75
    C-N bond in thiazole (Å)1.30 - 1.38
    C=C bond in thiazole (Å)1.34 - 1.37
    C(thiazole)-C(phenyl) (Å)1.46 - 1.49
    C-S-C angle (°)88 - 92
    S-C-N angle (°)112 - 116
    N-C-C angle (°)110 - 115

    Note: These values are derived from published crystal structures of similar 2-aryl-4-methylthiazole derivatives and serve as expected ranges.

    Single Crystal X-ray Diffraction Studies of Analogous Thiazoles

    While a specific single-crystal X-ray diffraction study for this compound is not detailed in the provided sources, extensive research on analogous bromophenyl-substituted and methyl-substituted thiazoles provides a robust framework for predicting its structural characteristics. tandfonline.comresearchgate.netnih.gov Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, yielding data on bond lengths, bond angles, and torsion angles.

    In studies of similar compounds, such as 4-(4-bromophenyl)-2-methyl-1,3-thiazole, the thiazole ring is typically found to be essentially planar. researchgate.netnih.gov The dihedral angle between the planes of the thiazole and the bromophenyl rings is a critical parameter, indicating the degree of twist between the two aromatic systems. For instance, in two independent molecules of 4-(4-bromophenyl)-2-methyl-1,3-thiazole, these angles were found to be 4.2(6)° and 7.5(6)°, suggesting a nearly coplanar arrangement. nih.gov This planarity, or lack thereof, significantly influences the molecule's electronic properties and packing efficiency in the crystal lattice. The structural determination is achieved by solving and refining the structure using methods like dual-space approaches (SHELXT) and full-matrix least-squares on F². researchgate.net

    Crystallographic studies on various thiazole derivatives confirm the robustness of this technique in assigning unambiguous molecular architecture. nih.govmdpi.com For example, the analysis of N-(4-Bromophenyl)-2-(methylthio)thiazole-5-carboxamide and Ethyl-5-((4-bromophenyl)carbamoyl)thiazole-4-carboxylate has provided detailed insights into their molecular conformations and the stabilizing intramolecular interactions. tandfonline.com

    Analysis of Intermolecular Interactions and Supramolecular Assemblies

    The solid-state architecture of thiazole derivatives is governed by a network of non-covalent intermolecular interactions, which dictate the crystal packing and ultimately influence the material's physical properties. rsc.org The analysis of these weak forces is crucial for understanding the supramolecular assembly.

    Commonly observed interactions in analogous crystal structures include conventional and unconventional hydrogen bonds (e.g., C-H···O, N-H···O, C-H···N), halogen bonds (Br···Br), and π-π stacking interactions. tandfonline.comresearchgate.net For example, in the crystal packing of certain thiazole derivatives, C-H···O and N-H···O hydrogen bonds form ring motifs that stabilize the structure. tandfonline.com In other cases, π-π stacking interactions, with centroid-centroid distances around 3.57 Å, connect molecular ribbons into larger slabs. researchgate.net

    Vibrational Spectroscopy (Infrared and Raman) in Functional Group Identification

    Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a fundamental tool for identifying the functional groups present in a molecule. By probing the vibrational modes of chemical bonds, these methods provide a characteristic "fingerprint" for the compound. nih.govresearchgate.net

    For a molecule like this compound, IR and Raman spectra would reveal characteristic absorption bands corresponding to the vibrations of the thiazole ring, the bromophenyl group, and the methyl substituent. iosrjournals.orgresearchgate.net For instance, the IR spectrum of 4-(4-bromophenyl)thiazol-2-amine derivatives shows characteristic bands for C–Br, C–S, and C=N linkages, confirming the presence of the thiazole nucleus and the bromo-substituent. nih.gov Similarly, studies on thiazolium bromide salts have identified absorption bands for aromatic C-H, C=N, and aromatic C=C vibrations. researchgate.net Theoretical calculations using Density Functional Theory (DFT) are often employed to complement experimental data, helping to assign specific vibrational modes to the observed spectral bands. iosrjournals.org

    Analysis of Characteristic Vibrational Modes and Their Assignment

    A detailed assignment of the vibrational modes of this compound can be predicted based on data from analogous structures. The key vibrations include stretching and bending modes of the constituent functional groups.

    The following table summarizes the expected characteristic vibrational frequencies based on published data for similar compounds.

    Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Reference
    C-H Stretching (Aromatic)Bromophenyl & Thiazole Rings3135 - 3025 researchgate.net
    C-H Stretching (Aliphatic)Methyl Group~2883 mdpi.com
    C=N StretchingThiazole Ring~1632 nih.gov
    C=C Stretching (Aromatic)Bromophenyl & Thiazole Rings~1595 researchgate.net
    Thiazole Ring VibrationsThiazole Ring1100 - 900 researchgate.net
    C-Br StretchingBromophenyl Group~666 nih.gov
    C-S StretchingThiazole Ring~725 nih.gov

    Table 1: Predicted characteristic vibrational modes for this compound based on analogous compounds.

    The bands in the 1650-1450 cm⁻¹ region are typically attributed to the stretching vibrations of the C=C and C=N bonds within the aromatic and heterocyclic rings. The region below 1200 cm⁻¹ contains complex vibrations, including in-plane bending of C-H bonds and ring "breathing" modes. The presence of a strong band around 700-600 cm⁻¹ would be indicative of the C-Br stretching vibration, confirming the bromine substitution on the phenyl ring. nih.gov

    Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Chromophore Characterization

    Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of light that excites electrons from lower to higher energy orbitals. The chromophore of this compound comprises the conjugated system of the bromophenyl ring and the 4-methyl-1,3-thiazole moiety.

    Studies on analogous 2-phenylbenzothiazole (B1203474) and other thiazole derivatives show strong absorption bands in the UV region, typically between 210 nm and 340 nm. nih.govniscpr.res.in These absorptions are generally assigned to π → π* electronic transitions within the conjugated aromatic system. The n → π* transitions, involving the non-bonding electrons on the nitrogen and sulfur atoms of the thiazole ring, are also possible but are often weaker and may be obscured by the more intense π → π* bands. niscpr.res.in

    The position of the maximum absorption wavelength (λ_max) is sensitive to the molecular structure and the solvent environment. The presence of substituents on the phenyl ring can cause a shift in the absorption bands. For example, thiazole-azo dyes exhibit absorption bands that are red-shifted (shifted to longer wavelengths) upon substitution. mdpi.com

    Compound Type Typical λ_max (nm) Assigned Transition Reference
    Phenylbenzothiazole Derivatives~330 - 340π → π* / n → π niscpr.res.in
    2-Aminothiazole~260π → π researchgate.net
    Thiazole-Azo Dyes in PMMA~400 - 450π → π* / n → π* mdpi.com

    Table 2: Typical UV-Vis absorption maxima for various thiazole-containing chromophores.

    Based on these data, this compound is expected to exhibit strong absorption in the UV region, characteristic of its conjugated π-electron system.

    Computational and Theoretical Investigations of 2 3 Bromophenyl 4 Methyl 1,3 Thiazole

    Quantum Chemical Calculations for Electronic Structure and Stability

    Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution and energy, which in turn dictate the molecule's stability, reactivity, and geometry.

    Density Functional Theory (DFT) Studies for Optimized Geometry and Electronic Properties

    Density Functional Theory (DFT) has become a primary method for computational studies of organic molecules due to its balance of accuracy and computational efficiency. researchgate.netnih.gov For 2-(3-bromophenyl)-4-methyl-1,3-thiazole, DFT calculations, often employing a functional like B3LYP, are used to determine the most stable three-dimensional arrangement of its atoms, known as the optimized geometry. researchgate.netresearchgate.net These calculations can predict key structural parameters.

    Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

    Parameter Predicted Value
    C-S Bond Length (Thiazole) ~1.7 Å
    C-N Bond Length (Thiazole) ~1.3-1.4 Å
    C-C Bond Length (Inter-ring) ~1.48 Å
    C-Br Bond Length ~1.9 Å

    Note: These are typical values and can vary based on the specific functional and basis set used.

    Beyond geometry, DFT is instrumental in elucidating the electronic properties of the molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests that the molecule is more likely to be reactive. These calculations also allow for the generation of molecular electrostatic potential (MEP) maps, which visualize the electron density and highlight regions susceptible to electrophilic or nucleophilic attack.

    Ab Initio Methods and Basis Set Selection for Enhanced Accuracy

    For even greater accuracy, ab initio methods, such as Hartree-Fock (HF) or more advanced post-HF methods, can be employed. researchgate.netnih.gov These methods are computationally more demanding than DFT but are based on first principles without empirical parameterization. The choice of the basis set is critical in both DFT and ab initio calculations. researchgate.netresearchgate.net Larger basis sets, such as 6-311G(d,p), which include polarization and diffuse functions, generally provide more accurate results by allowing for a more flexible description of the electron distribution, especially for a molecule containing a heavy atom like bromine. researchgate.netnih.gov The selection of an appropriate method and basis set is a balance between the desired accuracy and the available computational resources.

    Molecular Docking and Dynamics Simulations (Conceptual, Non-Clinical Focus)

    While the direct biological applications of this compound are not the focus here, molecular docking and dynamics simulations provide a conceptual framework for understanding how this molecule might interact with biological macromolecules.

    In Silico Ligand-Target Interaction Modeling for Mechanistic Understanding

    Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govnih.gov For this compound, docking studies could be conceptually performed against a variety of protein targets to explore potential binding modes and affinities. mdpi.comnih.gov These simulations can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that might stabilize a ligand-receptor complex. nih.govamazonaws.com The results of such simulations are often quantified by a docking score, which estimates the binding affinity. mdpi.com

    Table 2: Conceptual Molecular Docking Results for this compound with a Hypothetical Protein Target

    Parameter Value
    Binding Affinity (kcal/mol) -6.0 to -9.0
    Interacting Residues Amino acids with aromatic or hydrophobic side chains

    Note: This table is illustrative and represents typical outcomes for a small molecule of this nature.

    Conformational Analysis and Exploration of Energy Landscapes

    The this compound molecule possesses conformational flexibility, primarily due to the rotation around the single bond connecting the phenyl and thiazole (B1198619) rings. Conformational analysis aims to identify the different spatial arrangements (conformers) of the molecule and their relative energies. By systematically rotating this bond and calculating the energy at each step, an energy landscape can be generated. This landscape reveals the most stable (lowest energy) conformations and the energy barriers between them. Understanding the preferred conformation is crucial as it dictates how the molecule presents itself for interaction with other molecules.

    Prediction of Spectroscopic Parameters via Computational Methods

    Computational methods can also predict various spectroscopic properties of a molecule, which can be invaluable for interpreting experimental data.

    For this compound, theoretical calculations can predict its Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net These predictions are based on calculating the magnetic shielding of each nucleus. By comparing the calculated shifts with experimental spectra, the assignment of signals to specific atoms can be confirmed.

    Similarly, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra can be calculated. researchgate.netmdpi.com These calculations help in the assignment of vibrational modes to the observed spectral bands, providing a deeper understanding of the molecule's vibrational characteristics.

    Table 3: Predicted Spectroscopic Data for this compound

    Spectroscopic Data Predicted Values
    ¹H NMR Chemical Shifts Phenyl protons: ~7.0-8.0 ppm; Methyl protons: ~2.5 ppm; Thiazole proton: ~7.0-7.5 ppm
    ¹³C NMR Chemical Shifts Aromatic carbons: ~110-150 ppm; Methyl carbon: ~15-20 ppm

    Note: These are approximate values and can be refined with higher levels of theory.

    Reaction Mechanism Elucidation and Pathway Prediction via Computational Tools

    Detailed computational studies specifically elucidating the reaction mechanisms and predicting synthetic pathways for this compound are not extensively available in the reviewed scientific literature. However, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for such investigations in related thiazole syntheses.

    For analogous thiazole derivatives, computational methods are employed to explore the intricacies of reaction mechanisms, such as the Hantzsch thiazole synthesis. These studies typically involve mapping the potential energy surface of the reaction, which helps in identifying transition states and reaction intermediates. For instance, in the synthesis of other 2,4-disubstituted thiazoles, theoretical calculations can predict the most probable pathway by comparing the energy barriers of different potential routes. This can involve modeling the initial condensation reaction and the subsequent cyclization step.

    In the context of forming the this compound, a computational study would likely investigate the reaction between 3-bromobenzothioamide and a 3-halobutan-2-one. The calculations would aim to:

    Determine the geometry and electronic structure of reactants, intermediates, transition states, and products.

    Calculate the activation energies for each step of the proposed mechanism.

    Analyze the bond formation and cleavage processes to provide a detailed atomic-level understanding of the reaction.

    Such computational insights are invaluable for optimizing reaction conditions, predicting potential by-products, and designing novel synthetic routes. While specific data for this compound is not presently available, the established methodologies in computational chemistry provide a clear framework for how such an investigation would be conducted.

    Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling (Theoretical/Mechanistic Basis)

    Specific Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models for this compound have not been detailed in the available research. However, the principles of QSAR/QSPR are widely applied to classes of thiazole derivatives to predict their biological activities and physicochemical properties.

    The theoretical basis of QSAR/QSPR modeling lies in the hypothesis that the biological activity or a specific property of a chemical compound is a function of its molecular structure. By quantifying structural features, known as molecular descriptors, and correlating them with observed activity or properties through statistical models, predictions can be made for new, untested compounds.

    For a compound like this compound, a QSAR study would typically involve the following steps:

    Data Set Compilation: A series of structurally related thiazole derivatives with measured biological activity (e.g., as enzyme inhibitors or antimicrobial agents) would be collected.

    Molecular Descriptor Calculation: A variety of descriptors for each molecule in the series would be calculated. These can be categorized as:

    Constitutional (1D): Molecular weight, atom counts.

    Topological (2D): Describing atomic connectivity, such as branching indices.

    Geometrical (3D): Related to the 3D structure, such as molecular surface area and volume.

    Quantum-Chemical: Electronic properties like HOMO-LUMO energies, dipole moment, and atomic charges, often derived from DFT calculations.

    Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the biological activity.

    Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques.

    The mechanistic basis of a QSAR model for thiazole derivatives often reveals key structural features that govern their activity. For example, a model might indicate that the presence of a halogen, like the bromine atom on the phenyl ring of this compound, contributes significantly to a particular biological interaction through halogen bonding or by influencing the electronic properties of the molecule. Similarly, the size and lipophilicity of substituents on the thiazole ring can be identified as crucial for activity.

    While a dedicated QSAR/QSPR model for this compound is not available, the general principles and methodologies are well-established and have been successfully applied to other thiazole-containing compounds. imist.maresearchgate.net

    Advanced Research Frontiers and Future Directions

    Integration with High-Throughput Screening Methodologies for Mechanistic Hit Identification

    High-throughput screening (HTS) has revolutionized drug discovery, enabling the rapid evaluation of vast chemical libraries. For a compound like 2-(3-Bromophenyl)-4-methyl-1,3-thiazole, integrating HTS methodologies is a critical step in identifying and validating its potential biological activities. The future of screening for this compound and its derivatives lies in sophisticated, multi-parametric assay cascades designed not just to identify "hits," but to provide immediate insight into their mechanism of action and potential liabilities.

    A key challenge with thiazole-containing fragments is their potential for non-specific activity or assay interference. nih.gov Therefore, a modern HTS workflow would involve a battery of assays to triage initial hits. This approach helps to focus resources on the most promising compounds with clear on-target engagement, weeding out frequent hitters or promiscuous compounds early in the process. nih.gov For this compound, such a workflow could be applied to identify novel inhibitors for various enzyme classes or protein-protein interactions.

    Table 1: Proposed High-Throughput Screening Cascade for Thiazole (B1198619) Derivatives

    Assay Type Purpose Example Endpoint Measurement
    Primary Biochemical Assay Identify initial inhibitory activity against a specific biological target (e.g., kinase, protease). Reduction in enzymatic activity measured by fluorescence or luminescence.
    Orthogonal Assay Confirm hits using a different assay technology to eliminate technology-specific artifacts. Measurement of substrate depletion or product formation via mass spectrometry.
    Reactivity/Promiscuity Filter Flag compounds that are reactive, particularly with thiols, or show non-specific activity. Thiol reactivity assay (e.g., Ellman's reagent), redox activity assays.
    Biophysical Validation Confirm direct binding of the compound to the target protein. Surface Plasmon Resonance (SPR), Thermal Shift Assay (TSA), or Nuclear Magnetic Resonance (NMR).
    Cell-Based Assay Evaluate the activity of the compound in a relevant physiological context. Inhibition of cell proliferation, modulation of a signaling pathway, or antimicrobial activity.

    By systematically applying such a cascade, researchers can efficiently identify mechanistically sound hits derived from the this compound scaffold, paving the way for targeted lead optimization.

    Development of Novel and Efficient Derivatization Strategies

    The therapeutic potential of a core scaffold is often unlocked through the systematic synthesis and evaluation of its derivatives. For this compound, the development of novel and efficient derivatization strategies is paramount for conducting thorough structure-activity relationship (SAR) studies. The compound offers several strategic points for chemical modification: the bromophenyl ring, the methyl group, and the thiazole core itself.

    Future synthetic efforts will likely focus on leveraging modern catalytic cross-coupling reactions, which offer high efficiency and functional group tolerance. For instance, the bromine atom on the phenyl ring is an ideal handle for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig coupling reactions, allowing for the introduction of a diverse array of aryl, alkynyl, or amino substituents. nih.gov Furthermore, direct C-H activation methodologies could be explored to functionalize the thiazole ring at the C5 position or even the phenyl ring at other positions, providing access to novel chemical space. researchgate.net

    Table 2: Potential Derivatization Strategies for this compound

    Reaction Site Derivatization Strategy Potential New Functional Groups Rationale
    3-Bromophenyl Group Suzuki-Miyaura Coupling Aryl, Heteroaryl Explore interactions with hydrophobic pockets and introduce hydrogen bond donors/acceptors.
    3-Bromophenyl Group Buchwald-Hartwig Amination Primary/Secondary Amines, Amides Introduce key hydrogen bonding motifs and modulate solubility.
    4-Methyl Group Functionalization via Oxidation/Halogenation Carboxylic Acid, Halomethyl Create new attachment points for further elaboration or introduce reactive handles.
    Thiazole Ring (C5-H) Direct C-H Arylation Aryl, Heteroaryl Modulate the electronic properties and steric profile of the core scaffold.

    These advanced synthetic methods would enable the creation of a focused library of analogs, which could then be screened to identify compounds with improved potency, selectivity, and pharmacokinetic properties.

    Advancements in Computational Predictions and Data Science Applications in Thiazole Research

    The fields of computational chemistry and data science are increasingly integral to modern drug discovery and materials science. For this compound, these in silico tools offer a powerful means to predict properties, guide synthetic efforts, and understand mechanisms of action before committing to extensive laboratory work.

    Machine learning (ML) and quantitative structure-activity relationship (QSAR) models can be developed using existing data from large thiazole libraries to predict the biological activity of novel, virtual derivatives. researchgate.net Such models can identify key structural features associated with a desired activity, such as urease inhibition or anticancer effects, and prioritize which analogs of this compound are most likely to be active. researchgate.net

    Molecular docking and molecular dynamics (MD) simulations can provide atomic-level insights into how this compound might bind to a biological target. rsc.orgplos.org These simulations can predict binding poses, estimate binding affinities, and identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that contribute to target engagement. Furthermore, Density Functional Theory (DFT) calculations can be employed to understand the electronic properties of the molecule, which is crucial for both its biological reactivity and its potential use in materials science. rsc.orgnih.gov

    Table 3: Computational and Data Science Tools in Thiazole Research

    Tool/Methodology Application Predicted Properties
    Machine Learning / QSAR Virtual screening of compound libraries. Biological activity (e.g., IC50), ADMET properties. researchgate.net
    Molecular Docking Predicting binding mode to a biological target. Binding affinity, key protein-ligand interactions. nih.gov
    Molecular Dynamics (MD) Simulating the dynamic behavior of the ligand-protein complex over time. Stability of binding pose, conformational changes. plos.org
    Density Functional Theory (DFT) Calculating electronic structure and properties. HOMO/LUMO energies, charge distribution, reactivity indices. rsc.org

    Exploration of Multifunctional Properties and Synergistic Interactions (Non-Clinical)

    Thiazole derivatives are renowned for their diverse range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govwisdomlib.org This inherent versatility suggests that derivatives of this compound could be developed as multifunctional agents or used in combination to achieve synergistic effects. This polypharmacological approach, where a single compound interacts with multiple targets, is an emerging paradigm in drug development. nih.gov

    In a non-clinical context, research could focus on designing derivatives that simultaneously target multiple pathways involved in a complex disease. For example, a single compound might possess both anti-inflammatory and anticancer properties, which could be beneficial in treating inflammation-driven cancers.

    In material science, thiazole-based compounds are utilized for their fluorescent and electronic properties. kuey.netresearchgate.net They have been incorporated into conductive polymers, fluorescent dyes, and organic light-emitting diodes (OLEDs). kuey.netresearchgate.net The unique electronic nature of the this compound scaffold could be exploited to develop novel materials with tailored optoelectronic characteristics. The bromine atom, for instance, can influence properties like phosphorescence, making such compounds interesting candidates for advanced materials research.

    Table 4: Potential Multifunctional Applications for Thiazole Derivatives

    Field Potential Application Rationale
    Oncology Combined Anticancer and Anti-inflammatory Agent Many cancers have an inflammatory component; targeting both could lead to enhanced efficacy. nih.gov
    Infectious Disease Dual Antibacterial and Anti-biofilm Agent A compound that both kills bacteria and prevents biofilm formation could overcome resistance. nih.gov
    Material Science Fluorescent Probes The thiazole ring is a fluorophore; derivatives can be designed to detect specific ions or biomolecules. researchgate.net
    Organic Electronics Components for OLEDs or Conductive Polymers The conjugated π-system of the aryl-thiazole structure is suitable for charge transport. kuey.net

    Unexplored Biological or Material Science Mechanisms and Applications

    Beyond the well-trodden paths of antimicrobial and anticancer research, the unique structure of this compound may lend itself to entirely new applications. Future research should venture into these unexplored territories to uncover novel mechanisms and uses.

    One such area is the inhibition of bacterial quorum sensing (QS). QS is a cell-to-cell communication system that bacteria use to coordinate virulence. Thiazole derivatives have been identified as potential QS inhibitors, representing a novel anti-infective strategy that does not directly kill bacteria and may therefore exert less selective pressure for resistance. plos.org Investigating the ability of this compound and its analogs to interfere with QS receptors like LasR in Pseudomonas aeruginosa could open new avenues for combating drug-resistant infections. plos.org

    In material science, the field of dual-state emission (DSE) materials, which are fluorescent in both solution and solid states, is rapidly growing. Certain thiazole derivatives have shown promise as DSEgens. researchgate.net The specific steric and electronic features of this compound could be tuned through derivatization to develop novel DSE materials for applications in bio-imaging, sensing, and solid-state lighting.

    Table 5: Unexplored Research Areas for this compound

    Research Area Potential Mechanism / Application Scientific Rationale
    Anti-Virulence Therapy Quorum Sensing Inhibition The thiazole scaffold can be optimized to fit into the ligand-binding pockets of bacterial QS receptors. plos.org
    Neurodegenerative Disease Inhibition of Protein Aggregation Heterocyclic compounds are being explored for their ability to interfere with the aggregation of proteins like amyloid-beta and tau.
    Advanced Materials Dual-State Emission Fluorophores The rigid, conjugated structure is a good starting point for designing molecules that can overcome aggregation-caused quenching in the solid state. researchgate.net
    Agrochemicals Plant Growth Regulators / Fungicides Thiazole derivatives have established applications in agriculture, and novel structures may yield compounds with improved efficacy or new modes of action. kuey.net

    By pursuing these advanced and unexplored research directions, the scientific community can fully elucidate the potential of this compound, transforming it from a simple chemical entity into a valuable tool for medicine and technology.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.